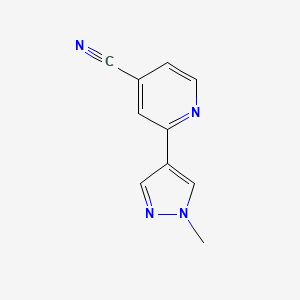

2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The compound is part of a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines as starting materials . The synthesis process is facilitated by green synthesis methods, which include microwave-assisted and grinding techniques .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring and a pyridine ring . The compound has a molecular weight of 145.16 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are facilitated by various catalysts. For instance, Rhodium (III) has been used to catalyze C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinoline derivatives and pyridine derivatives. In addition, this compound has been used as a model compound for studying the biological activity of other heterocyclic compounds. It has also been used as a starting material for the synthesis of various organic molecules, such as amino acids, peptides, and nucleic acids.

Mechanism of Action

Target of Action

The primary target of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile, also known as F2167-2965, is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, to modulate its activity

Biochemical Pathways

The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This can have downstream effects on various biological processes that rely on NAD+, including metabolism and aging .

Result of Action

Given its target, it is likely that the compound could influence cellular metabolism and aging processes .

Advantages and Limitations for Lab Experiments

2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is stable and can be stored for extended periods of time. The compound is also non-toxic and can be used at concentrations that are safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not water soluble, which can make it difficult to use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research involving 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile. Further studies are needed to better understand the exact mechanism of action of the compound and to identify other potential therapeutic applications. In addition, further studies are needed to identify more efficient methods for synthesizing this compound. Finally, studies are needed to investigate the potential toxicity of the compound, as well as its potential for drug interactions.

Synthesis Methods

2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile can be synthesized by a variety of methods. The most common method involves the reaction of 1-methyl-1H-pyrazol-4-yl chloride with pyridine-4-carbonitrile in the presence of a base. This reaction can be performed in either an aqueous or an organic solvent. The reaction is usually carried out at room temperature, but it can also be performed at higher temperatures. The reaction is usually complete within a few hours.

properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGPNSNLRRMERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)

![5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6425018.png)

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6425023.png)

![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)

![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)

![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6425069.png)

![4-[(5-bromofuran-2-yl)methyl]piperazin-2-one](/img/structure/B6425083.png)

![tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6425090.png)

![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)

![N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6425126.png)